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Compound Focus: Tirabrutinib

CAS No.: 1351636-18-4

Cat. No.: S545415

Tirabrutinib Administration & Food Effects

Aspect Detail

Recommended Dose 480 mg, once daily [1] [2] [3]

Food Effect Absorption is significantly decreased when taken with food [1]
Optimal Timing Administer under fasting conditions [1] [2]

Specific Instructions Take at least 1 hour before or 2 hours after a meal [1]

Supporting Experimental Data & Rationale

The recommendation for fasting administration is strongly supported by clinical trial evidence and

pharmacological principles.

¢ Clinical Trial Evidence: A dedicated phase I/ll study (JapicCTI-173646) for relapsed/refractory
primary central nervous system lymphoma (PCNSL) specifically tested different dosing regimens. The
study concluded that administration of 480 mg under fasted conditions was the preferred and
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optimal regimen, based on higher response rates, longer duration of response, and a manageable
safety profile [2].

¢ Pharmacokinetic Rationale: Taking tirabrutinib with food decreases its bioavailability. This means
a lower amount of the drug enters the bloodstream, which can potentially reduce its therapeutic
efficacy [1]. Administering on an empty stomach ensures consistent and maximum absorption.

The following diagram illustrates the experimental workflow and rationale that led to the establishment of

the optimal administration protocol.
Clinical Question:
Impact of food on Tirabrutinib?
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Final Administration Protocol:
Take 1 hour before or 2 hours after food
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Q: Why is it critical to administer tirabrutinib under fasting conditions? A: Food significantly
decreases the absorption of tirabrutinib [1]. To ensure consistent and maximum drug exposure, which is
directly linked to its efficacy in inhibiting BTK, the drug must be taken on an empty stomach. This protocol

was validated in a phase I/II study as the optimal regimen [2].

Q: What is the specific protocol for "fasting conditions"? A: Patients should take tirabrutinib at least
one hour before eating or two hours after a meal, with a glass of water [1]. This timing ensures that the

stomach is empty, allowing for optimal absorption.

Q: Are there any other major drug-drug interactions to consider in study design? A: While the search
results focus on food interactions, it is important to note that other BTK inhibitors in the same class have
major interactions with strong CYP3A4 inhibitors or inducers (e.g., certain antifungals, antibiotics, and St.
John's Wort) [4] [5] [6]. Although not explicitly stated for tirabrutinib in these results, investigating
potential interactions with CYP3A4 modulators is a standard and critical component of pharmacokinetic

study design for drugs of this class.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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